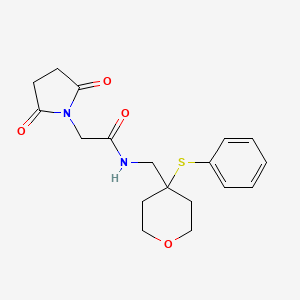

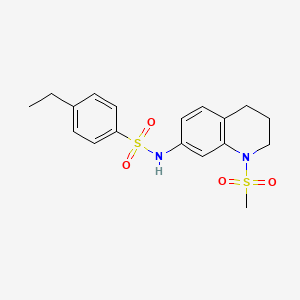

![molecular formula C18H24N4O3 B2919507 N1-(3-(dimethylamino)propyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide CAS No. 898426-88-5](/img/structure/B2919507.png)

N1-(3-(dimethylamino)propyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

DMAPA can be synthesized through a multi-step process. One common route involves the reaction between dimethylamine and acrylonitrile , leading to the formation of dimethylaminopropionitrile . Subsequent hydrogenation yields DMAPA. Notably, DMAPA derivatives find use in surfactants, including cocamidopropyl betaine, a common ingredient in personal care products such as soaps, shampoos, and cosmetics .

Molecular Structure Analysis

The molecular formula of DMAPA is C10H25N3 , and its molar mass is approximately 187.33 g/mol . The compound consists of a tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl moiety linked to a dimethylamino group via a propyl spacer. The presence of an oxalamide functional group further contributes to its structure .

Chemical Reactions Analysis

DMAPA exhibits interesting reactivity. For instance, it can be converted into the potent mustard compound dimethylaminopropyl-3-chloride , which serves as a powerful alkylating agent. Understanding its reactivity is crucial for its applications in various chemical processes .

Physical And Chemical Properties Analysis

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

A study focused on the anticancer activity of novel synthetic makaluvamine analogues, which are structurally similar to the compound of interest. These compounds showed promising in vitro and in vivo anticancer properties, particularly against breast cancer. FBA-TPQ, one of the analogues, demonstrated potent induction of apoptosis and effective inhibition of cell growth and proliferation, highlighting the potential therapeutic benefits of these compounds in cancer treatment (Wang et al., 2009).

Fluorescent Chemosensors

Another study developed a turn-on fluorescent chemosensor based on a quinoline derivative, akin to the compound , for detecting Zn2+ in aqueous media. This chemosensor showed remarkable fluorescence enhancement upon binding to Zn2+, demonstrating its potential application in environmental monitoring and biological research (Kim et al., 2016).

Antimicrobial Activity

Research on sulphur-substituted pyrrolo[3,4-b]quinolines, which share a core structural motif with the compound of interest, revealed that these derivatives exhibit antimicrobial activity. Modifications to the quinoline moiety, particularly through amine complexation, significantly enhanced the antimicrobial properties against selected Gram-positive pathogens (Es et al., 2005).

Anti-malarial and Antifungal Activity

Further investigations into functionalized quinoline derivatives, including pyrroloquinolines, revealed moderate antiplasmodial activity against Plasmodium falciparum strains. Additionally, some compounds showed promising antifungal activity, highlighting the potential of these derivatives in developing new antimicrobial agents (Vandekerckhove et al., 2015).

Safety and Hazards

Eigenschaften

IUPAC Name |

N-[3-(dimethylamino)propyl]-N'-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N4O3/c1-21(2)7-4-6-19-17(24)18(25)20-14-9-12-5-3-8-22-15(23)11-13(10-14)16(12)22/h9-10H,3-8,11H2,1-2H3,(H,19,24)(H,20,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNDMKDQZLNJKOY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCNC(=O)C(=O)NC1=CC2=C3C(=C1)CC(=O)N3CCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(3-(dimethylamino)propyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

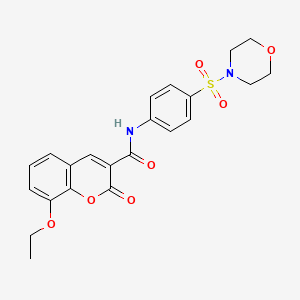

![1-(2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carbonyl)-4-phenylpiperidine-4-carbonitrile](/img/structure/B2919424.png)

![2-chloro-N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2919429.png)

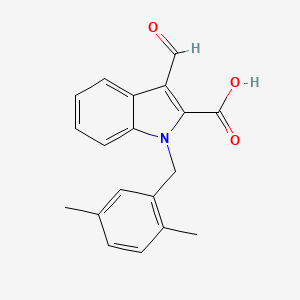

![4-{1-[3-(3,4-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2919436.png)

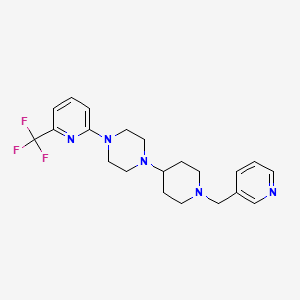

![Ethyl 5-benzamido-3-(4-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2919438.png)

![N-Benzo[1,3]dioxol-5-yl-2-chloro-propionamide](/img/structure/B2919439.png)

![N-(3-chlorophenyl)-2-[cyano(3-ethylphenyl)amino]acetamide](/img/structure/B2919441.png)

![3-(3-chloro-4-fluorophenyl)-1-[2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]propan-1-one](/img/structure/B2919443.png)